molecular formula C13H19N3O4 B1379340 tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate CAS No. 244780-32-3

tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate

Cat. No.: B1379340
CAS No.: 244780-32-3
M. Wt: 281.31 g/mol
InChI Key: CMRKBFWAKSLIOM-UHFFFAOYSA-N
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Description

tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a methoxy(methyl)carbamoyl moiety

Preparation Methods

The synthesis of tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or dichloromethane. The mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and carbamates, such as:

  • tert-butyl (3-hydroxypropyl)carbamate
  • N-(tert-Butoxycarbonyl)-1,4-diaminobutane
  • tert-butyl (piperidin-3-ylmethyl) carbamate

These compounds share structural similarities but differ in their specific functional groups and reactivity, making tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate unique in its applications and properties .

Properties

IUPAC Name

tert-butyl N-[3-[methoxy(methyl)carbamoyl]pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-6-7-14-8-9(10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRKBFWAKSLIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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